Pyrrolidine
Overview
Description
Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH₂)₄NH. It is a cyclic secondary amine and is classified as a saturated heterocycle. This compound is a colorless liquid that is miscible with water and most organic solvents. It has a characteristic odor described as "ammoniacal, fishy, shellfish-like" . This compound is significant in various fields due to its unique chemical properties and versatility.
Scientific Research Applications
Mechanism of Action
Target of Action
Pyrrolidine, a five-membered nitrogen-containing ring, is a key component in many biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of various diseases . The primary targets of this compound-based compounds vary depending on the specific derivative and its biological activity .
Mode of Action
The mode of action of this compound-based compounds is largely dependent on their specific structure and the biological targets they interact with . For instance, some this compound alkaloids have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Pathways
This compound and its derivatives can affect various biochemical pathways. For instance, bacteria can degrade nicotine via the pyridine and this compound pathways . In these pathways, some metabolites are hydroxylated in the pyridine ring or modified in the side chain with active groups, which can be used as precursors for the synthesis of some important compounds in the pharmaceutical and agricultural industries .
Pharmacokinetics
The pharmacokinetics of this compound-based compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic efficacy. Specific adme properties can vary widely among different this compound derivatives .
Result of Action
The results of this compound’s action are diverse and depend on the specific compound and its biological targets. For example, some this compound alkaloids have been shown to exert toxic effects on animal organs, with certain alkaloids known to cause renal injuries and neurotoxicity in experimental animals .
Safety and Hazards
Future Directions
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . This work can guide medicinal chemists to the best approach in the design of new this compound compounds with different biological profiles .
Biochemical Analysis
Biochemical Properties
Pyrrolidine-functionalized nucleosides have been synthesized and tested for their antiviral and anticancer activity . These nucleosides can inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .
Cellular Effects
The clinical efficacy of this compound and its derivatives is dependent on their ability to enter cells, to be bioactivated to nucleoside triphosphates, and to inhibit DNA polymerases, eliciting premature chain termination . They can also interfere with cellular metabolism and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It can inhibit DNA polymerases and cause premature chain termination .
Temporal Effects in Laboratory Settings
The effects of this compound and its derivatives can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine can be synthesized through several methods. One classical method involves the reduction of pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether . Another method includes the 1,3-dipolar cycloaddition between a 1,3-dipole (e.g., nitrone, azide, or azomethine ylide) and a dipolarophile (typically an olefin) .
Industrial Production Methods: Industrially, this compound is produced by reacting 1,4-butanediol with ammonia at temperatures between 165–200°C and pressures of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction occurs in a continuous tube- or tube bundle reactor, and the product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form pyrrolidone derivatives. It also participates in nucleophilic addition reactions by forming enamines, which are intermediates in the Stork enamine alkylation .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: this compound can undergo substitution reactions with alkyl halides to form N-alkylpyrrolidines.
Major Products: The major products formed from these reactions include pyrrolidone derivatives, N-alkylpyrrolidines, and various substituted pyrrolidines .
Comparison with Similar Compounds
Pyrrolidine is often compared with other nitrogen-containing heterocycles such as pyrrole, pyrroline, and pyrrolizidine.
This compound’s uniqueness lies in its saturated, non-aromatic structure, which provides distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRDLPDLKQPQOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
Record name | PYRROLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1409 | |
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Record name | PYRROLIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89014-29-9, 25150-61-2 (hydrochloride) | |
Record name | Pyrrolidine, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89014-29-9 | |
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Record name | Pyrrolidine | |
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DSSTOX Substance ID |
DTXSID3059559 | |
Record name | Pyrrolidine | |
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Molecular Weight |
71.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrrolidine appears as a colorless to pale yellow liquid with an ammonia-like odor. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless to yellow liquid with ammonia-like odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; Penetrating amine-type aroma | |
Record name | PYRROLIDINE | |
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Source | Human Metabolome Database (HMDB) | |
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Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1598/ | |
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Boiling Point |
86.56 °C, 87.00 to 88.00 °C. @ 760.00 mm Hg, 89 °C | |
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Record name | Pyrrolidine | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
37 °F (NFPA, 2010), 37 °F, 37 °F (3 °C) (CLOSED CUP), 3 °C | |
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Solubility |
Soluble in ethanol, ethyl ether; slightly soluble in benzene, chloroform, In water, 1.0X10+6 mg/L (miscible) at 20 °C, 1.00E+06 mg/L @ 20 °C (exp), Solubility in water: miscible, Soluble in water, fats, Soluble (in ethanol) | |
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Record name | Pyrrolidine | |
Source | Human Metabolome Database (HMDB) | |
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Density |
0.8520 at 22.5 °C/4 °C, Relative density (water = 1): 0.85, 0.847-0.853 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | PYRROLIDINE | |
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Record name | Pyrrolidine | |
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Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
2.45 (Air = 1), Relative vapor density (air = 1): 2.45 | |
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Vapor Pressure |
62.7 [mmHg], 62.7 mm Hg at 25 °C, Vapor pressure, kPa at 39 °C: 1.8 | |
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Color/Form |
Colorless to pale yellow liq | |
CAS No. |
123-75-1 | |
Record name | PYRROLIDINE | |
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Record name | PYRROLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrrolidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PYRROLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-57.79 °C, -63 °C | |
Record name | PYRROLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrrolidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PYRROLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of pyrrolidine is C4H9N, and its molecular weight is 71.12 g/mol.
ANone: A variety of spectroscopic techniques are employed for characterizing this compound derivatives, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide valuable information about the structure and conformation of this compound derivatives. [, , , , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups present in this compound derivatives, such as carbonyl groups in pyrrolidinones. [, , ]
- Mass Spectrometry (MS): MS is useful for determining the molecular weight and fragmentation patterns of this compound derivatives, aiding in structure elucidation. []
- X-ray Diffraction: Single-crystal X-ray diffraction provides precise information on the three-dimensional structure and conformation of this compound derivatives in the solid state. [, , ]
A: this compound derivatives, particularly those with chiral centers and bulky substituents, are widely employed as organocatalysts in asymmetric Michael additions. [, , ] These catalysts typically function by forming chiral enamines with aldehydes or ketones, enabling enantioselective addition reactions. The stereochemical outcome is influenced by steric and electronic factors within the catalyst structure.
A: The α-substituent plays a crucial role in determining the enantioselectivity of this compound-based organocatalysts. [] Bulky α-substituents, such as diphenylmethyl or diarylmethoxymethyl groups, can effectively shield one face of the enamine intermediate, favoring the formation of one enantiomer over the other.
A: Structural modifications to this compound derivatives significantly impact their biological activity and potency. [, , , ] For instance, the presence of specific substituents on the this compound ring can enhance their inhibitory activity toward enzymes like α-mannosidases.
A: The presence of an aromatic ring (e.g., benzyl, biphenyl, or thienyl) directly attached to the this compound ring is crucial for good inhibitory activity against α-mannosidases. [] Increasing the length of the carbon chain connecting the aromatic system to the this compound ring significantly reduces inhibitory activity.
A: While this compound and THF share similarities in molecular size and shape, their physical properties differ notably. [] this compound exhibits a higher boiling point and a distinct thermal anomaly in its specific heat curve compared to THF. These differences are attributed to the presence of a dipole moment in this compound and potential variations in hydrogen bonding.
A: Yes, certain Pseudomonas species can degrade this compound under both aerobic and denitrifying conditions. [] This bacterial degradation process highlights the potential for bioremediation of this compound-containing waste.
A: Are there studies on the solubility and viscosity of this compound derivatives in different solvents?
A: Yes, research has investigated the densities and viscosities of this compound derivatives, such as 1-(2-hydroxyethyl) this compound, in various solvents, including water and 3-amino-1-propanol, over a range of temperatures. [] These studies provide insights into the intermolecular interactions and potential applications of these mixtures.
A: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to investigate the mechanisms, stereoselectivity, and transition states involved in reactions of this compound derivatives, including asymmetric Michael additions. [] These computational studies provide valuable insights into the factors governing reactivity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.